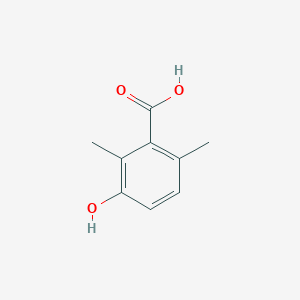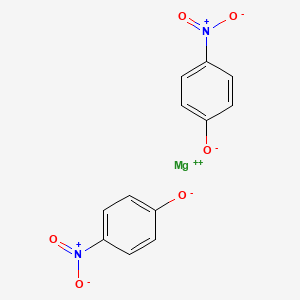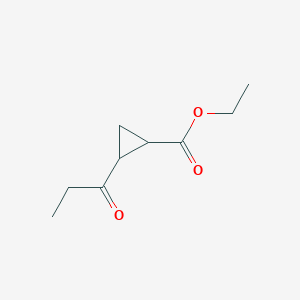
3-Hydroxy-2,6-dimethylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2,6-dimethylbenzoic acid is an organic compound with the molecular formula C9H10O3. It is a derivative of benzoic acid, characterized by the presence of two methyl groups and a hydroxyl group attached to the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2,6-dimethylbenzoic acid can be achieved through several methods. One common approach involves the hydroxylation of 2,6-dimethylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic or basic conditions, depending on the choice of oxidizing agent .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts, such as transition metal complexes, can enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy-2,6-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of 2,6-dimethylterephthalic acid.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol, 3-hydroxy-2,6-dimethylbenzyl alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 2,6-Dimethylterephthalic acid.
Reduction: 3-Hydroxy-2,6-dimethylbenzyl alcohol.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
3-Hydroxy-2,6-dimethylbenzoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2,6-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
- 2-Hydroxy-3,6-dimethylbenzoic acid
- 2-Hydroxy-4,5-dimethylbenzoic acid
- 3-Hydroxy-4,5-dimethylbenzoic acid
- 2,6-Dimethylbenzoic acid
Comparison: 3-Hydroxy-2,6-dimethylbenzoic acid is unique due to the specific positioning of its hydroxyl and methyl groups. This arrangement influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications .
Propriétés
Formule moléculaire |
C9H10O3 |
|---|---|
Poids moléculaire |
166.17 g/mol |
Nom IUPAC |
3-hydroxy-2,6-dimethylbenzoic acid |
InChI |
InChI=1S/C9H10O3/c1-5-3-4-7(10)6(2)8(5)9(11)12/h3-4,10H,1-2H3,(H,11,12) |
Clé InChI |
OYAQDECKBQDDBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)O)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Naphtho[1,2-D][1,3]thiazole-2-carbaldehyde](/img/structure/B13973080.png)






![1-(8-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13973119.png)
![(R)-1-[4-(trifluoromethyl)phenyl]but-3-enylamine](/img/structure/B13973131.png)


![1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]-](/img/structure/B13973167.png)
